molecular formula C10H20OSi B2485507 3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol CAS No. 1823963-52-5

3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol

Cat. No.: B2485507
CAS No.: 1823963-52-5
M. Wt: 184.354
InChI Key: RPPAYHWDYLCYJR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol is an organic compound with the molecular formula C10H20OSi. It is characterized by the presence of a trimethylsilyl group attached to a pentyn-2-ol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol typically involves the reaction of a suitable alkyne with a trimethylsilyl-protected alcohol. One common method includes the use of a Grignard reagent, where the alkyne is treated with a Grignard reagent followed by the addition of a trimethylsilyl-protected alcohol under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes .

Scientific Research Applications

3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-butyne-1-ol
  • 3,3-Dimethyl-4-pentyn-2-ol
  • 3,3-Dimethyl-5-hexyn-2-ol

Uniqueness

3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol is unique due to the presence of both a trimethylsilyl group and a hydroxyl group on the same molecule. This combination imparts distinct reactivity and stability characteristics, making it valuable in various synthetic applications .

Properties

IUPAC Name

3,3-dimethyl-5-trimethylsilylpent-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OSi/c1-9(11)10(2,3)7-8-12(4,5)6/h9,11H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPAYHWDYLCYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C#C[Si](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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